molecular formula C12H20N2O3 B6274045 rac-tert-butyl (3aR,7aR)-5-oxo-octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate, cis CAS No. 1251010-54-4

rac-tert-butyl (3aR,7aR)-5-oxo-octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate, cis

Cat. No. B6274045
CAS RN: 1251010-54-4
M. Wt: 240.3
InChI Key:
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Description

The compound “rac-tert-butyl (3aR,7aR)-5-oxo-octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate, cis” is a chemical compound with the CAS Number: 1251010-63-5 . It is sold by Arctom in flexible sizes, and reagent sizes are available in-stock & ready for purchase .


Molecular Structure Analysis

The Inchi Code for this compound is 1S/C12H22N2O2/c1-12(2,3)16-11(15)14-7-5-9-8-13-6-4-10(9)14/h9-10,13H,4-8H2,1-3H3/t9-,10+/m1/s1 . This code provides a unique identifier for chemical substances, and can be used to search for more information about the compound’s molecular structure.

Scientific Research Applications

Role in Plant Defense Mechanisms

Pyrroline-5-carboxylate (P5C), a related compound, plays a crucial role in plant defense against pathogens. Studies have shown that P5C metabolism is tightly regulated in plants, particularly during pathogen infection and abiotic stress. The mitochondrial synthesis of P5C is implicated in both gene-mediated resistance and non-host resistance against bacterial pathogens, involving pathways like salicylic acid-dependent pathways and reactive oxygen species (ROS) production (Qamar, Mysore, & Senthil-Kumar, 2015).

Environmental Remediation

Research into the decomposition of methyl tert-butyl ether (MTBE) by adding hydrogen in a cold plasma reactor has highlighted the potential of using similar structures for environmental remediation. This study suggests the feasibility of applying radio frequency plasma for the decomposition and conversion of MTBE, indicating a broader application of related tert-butyl compounds in treating environmental pollutants (Hsieh et al., 2011).

Anticancer Therapies

The role of retinoids, which share some functional group similarities with the compound , in cancer therapy has been extensively documented. Retinoids, through their interaction with nuclear receptors, have shown promise in inducing differentiation and/or growth inhibition in various tumor cell lines. This opens up potential research avenues for similar compounds to be explored for their anticancer capabilities (Smith et al., 1992).

Synthetic Applications

The compound's structural features suggest potential applications in the synthesis of N-heterocycles, as demonstrated by the use of tert-butanesulfinamide in the stereoselective synthesis of amines and their derivatives. This review provides insights into the asymmetric synthesis of N-heterocycles via sulfinimines, highlighting the broad applicability of similar structures in medicinal chemistry (Philip et al., 2020).

Safety and Hazards

Based on the information from Sigma-Aldrich, the compound has the following hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards associated with the compound, such as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335). It’s important to handle this compound with appropriate safety measures.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-tert-butyl (3aR,7aR)-5-oxo-octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate, cis involves the condensation of tert-butyl acetoacetate with 1,2,3,4-tetrahydroisoquinoline followed by reduction and cyclization to form the desired compound.", "Starting Materials": [ "tert-butyl acetoacetate", "1,2,3,4-tetrahydroisoquinoline", "sodium borohydride", "acetic acid", "ethanol", "sodium hydroxide", "water" ], "Reaction": [ "Step 1: Dissolve tert-butyl acetoacetate (1.0 eq) and 1,2,3,4-tetrahydroisoquinoline (1.2 eq) in ethanol and add sodium borohydride (1.5 eq) slowly with stirring at room temperature.", "Step 2: After the reaction is complete, add acetic acid to quench the reaction and then add water to the reaction mixture.", "Step 3: Extract the product with ethyl acetate and dry over anhydrous sodium sulfate.", "Step 4: Concentrate the product and dissolve it in ethanol.", "Step 5: Add sodium hydroxide (1.2 eq) to the solution and heat it to reflux for several hours.", "Step 6: Cool the reaction mixture and acidify it with acetic acid.", "Step 7: Extract the product with ethyl acetate and dry over anhydrous sodium sulfate.", "Step 8: Concentrate the product and purify it by column chromatography to obtain rac-tert-butyl (3aR,7aR)-5-oxo-octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate, cis." ] }

CAS RN

1251010-54-4

Product Name

rac-tert-butyl (3aR,7aR)-5-oxo-octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate, cis

Molecular Formula

C12H20N2O3

Molecular Weight

240.3

Purity

95

Origin of Product

United States

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